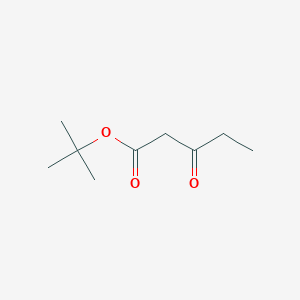

Tert-butyl 3-oxopentanoate

Description

Historical Overview of Beta-Keto Esters in Organic Synthesis

The journey of beta-keto esters in organic chemistry began in 1863 with the discovery of the acetoacetic ester synthesis by Geuther. researchgate.net This foundational reaction involves the alkylation of a β-keto ester via an enol or enolate intermediate, reacting with alkyl halides to form new carbon-carbon bonds. researchgate.net This discovery opened the door for the synthesis of a wide array of highly functionalized compounds. researchgate.net

A pivotal moment in the history of beta-keto ester synthesis was the development of the Claisen condensation in 1887 by Rainer Ludwig Claisen. wikipedia.org This reaction involves the condensation of two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.orguomustansiriyah.edu.iq The Claisen condensation, and its intramolecular variant the Dieckmann condensation, became fundamental methods for creating carbon-carbon bonds and synthesizing these valuable intermediates. wikipedia.orguomustansiriyah.edu.iqmasterorganicchemistry.com

Over the years, the synthetic utility of beta-keto esters has expanded dramatically. They are now recognized as versatile synthons due to their dual electrophilic and nucleophilic character, allowing for selective reactions at different sites within the molecule. researchgate.net They serve as key precursors in the synthesis of ketones, esters, and carboxylic acids through reactions like alkylation, hydrolysis, and decarboxylation. nih.gov The development of palladium-catalyzed reactions of allylic β-keto esters has further broadened their applications, enabling transformations not achievable through conventional methods. nih.gov

Significance of Tert-butyl Esters in Synthetic Chemistry

The introduction of the tert-butyl group to an ester functionality brings a unique set of properties that are highly advantageous in multi-step organic synthesis. researchgate.netingentaconnect.com The most significant of these is its role as a protecting group for carboxylic acids. thieme-connect.com

The bulky nature of the tert-butyl group provides considerable steric hindrance, which protects the ester from nucleophilic attack and makes it stable under a variety of reaction conditions, including basic and reductive environments. chemistrytalk.orgresearchgate.net This stability is crucial in complex synthetic sequences where other parts of the molecule need to be modified without affecting the carboxylic acid moiety. nbinno.com

Another key advantage of tert-butyl esters is the ease and selectivity of their removal. They are readily cleaved under acidic conditions, often using reagents like trifluoroacetic acid, to regenerate the carboxylic acid. wikipedia.orgyoutube.com This deprotection is typically clean and occurs under mild conditions, which is essential for preserving sensitive functional groups elsewhere in the molecule. youtube.com The stability of the tert-butyl cation formed during this process is a driving force for the reaction. youtube.com

Furthermore, the presence of a tert-butyl group can enhance the solubility of complex molecules, particularly in organic solvents. acs.org This is especially beneficial in areas like carbohydrate synthesis, where insolubility can be a significant hurdle. acs.org The tert-butyl group disrupts intermolecular interactions, such as π-stacking in aromatic systems, leading to improved solubility and more efficient reactions. acs.org

Research Landscape of Tert-butyl 3-oxopentanoate (B1256331)

Tert-butyl 3-oxopentanoate has emerged as a valuable reagent in various synthetic endeavors. Research has demonstrated its utility as a building block in the total synthesis of complex natural products. For instance, it has been employed in the synthesis of (-)-cephalimysin A and as a key intermediate in a six-step total synthesis of (±)-azaspirene. chemicalbook.com

The compound's reactivity is centered around its beta-keto ester functionality. This allows it to participate in a range of chemical transformations, including esterification, hydrolysis, and nucleophilic substitution, making it a versatile precursor for more intricate molecules used in the pharmaceutical and agrochemical industries.

Recent research has also explored the biological activities of compounds derived from or related to this compound. For example, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate is being investigated for its potential in medicinal chemistry and material science. smolecule.com Additionally, some derivatives have been noted for their potential neuroprotective properties. smolecule.com

The synthesis of this compound itself and its derivatives can be achieved through various methods, including the Claisen condensation. The general reactivity of β-keto esters allows for further modifications, such as decarboxylation and aldol (B89426) condensations, to generate a diverse array of chemical structures. smolecule.comsmolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 33400-61-2 | chemicalbook.combiosynth.combldpharm.com |

| Molecular Formula | C9H16O3 | biosynth.combldpharm.com |

| Molecular Weight | 172.22 g/mol | biosynth.combldpharm.com |

| SMILES | CCC(=O)CC(=O)OC(C)(C)C | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFWFCUOAZIKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457892 | |

| Record name | Tert-butyl 3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33400-61-2 | |

| Record name | Tert-butyl 3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Tert Butyl 3 Oxopentanoate

Classical Esterification Routes

Classical esterification methods provide foundational approaches to the synthesis of esters like tert-butyl 3-oxopentanoate (B1256331). These routes typically involve the direct reaction of a carboxylic acid with an alcohol or the exchange of an alkoxy group in an existing ester.

A straightforward approach to a related isomer, tert-butyl 4-oxopentanoate (B1231505), involves the direct esterification of 4-oxopentanoic acid with tert-butyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by removing water, often by refluxing under anhydrous conditions. While this method yields the 4-oxo isomer, its principles are fundamental to ester synthesis. The yield for this type of reaction is generally moderate to high, contingent on the efficiency of water removal and the catalyst used.

| Reactants | Catalyst | Conditions | Product |

| 4-oxopentanoic Acid, Tert-butyl Alcohol | Sulfuric Acid or p-toluenesulfonic acid | Anhydrous, Reflux | Tert-butyl 4-oxopentanoate |

Transesterification is a versatile method for converting one ester into another and represents a viable route to tert-butyl 3-oxopentanoate, often starting from more readily available methyl or ethyl esters of 3-oxopentanoic acid. nih.gov This process involves the exchange of the alkoxy group of an ester with another alcohol in the presence of a catalyst.

The transesterification of β-keto esters is a well-established transformation. chemmethod.com However, the use of tert-butyl alcohol can be challenging due to its steric bulk. nih.govscispace.com Despite this, various catalytic systems have been developed to facilitate this reaction. For instance, a combination of borate (B1201080) and zirconia has been shown to be effective for the transesterification of β-keto esters with tert-butyl alcohol, yielding moderate results. nih.gov Another catalyst, hexamethylenetetramine (HMT), has also been employed, although it may result in lower yields with sterically hindered substrates like those involving tert-butyl groups. nih.gov The reaction mechanism for the transesterification of β-keto esters can proceed through either an enol intermediate or an acylketene intermediate. nih.gov

| Starting Ester | Alcohol | Catalyst | Key Features |

| Ethyl 3-oxopentanoate | Tert-butyl Alcohol | Borate/Zirconia | Effective for sterically hindered alcohols. nih.gov |

| Methyl/Ethyl β-keto esters | Tert-butyl Alcohol | Hexamethylenetetramine (HMT) | Lower yields with bulky substrates. nih.gov |

Acylation Strategies

Acylation strategies offer alternative and often more controlled pathways to β-keto esters like this compound. These methods involve the formation of a new carbon-carbon bond through the reaction of an acylating agent with a suitable nucleophile.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters. libretexts.org The mixed Claisen condensation, reacting two different esters, can be employed to produce this compound. A common approach involves the reaction of tert-butyl acetate (B1210297) with ethyl propionate (B1217596) in the presence of a strong base, such as sodium ethoxide. smolecule.com

A significant challenge in this reaction is the self-condensation of tert-butyl acetate, which can lead to the formation of tert-butyl acetoacetate (B1235776) as a major byproduct. smolecule.com This side reaction is often initiated by the decomposition of the tert-butyl acetate enolate to ketene (B1206846). smolecule.com To mitigate this, reaction conditions must be carefully controlled. An efficient directed Claisen reaction between tert-butyl propionate and phenyl propionate has been described for the synthesis of a related compound, tert-butyl 2-methyl-3-oxopentanoate, which highlights the utility of this approach for creating β-keto esters. thieme-connect.com

| Reactant 1 | Reactant 2 | Base | Key Considerations |

| Tert-butyl acetate | Ethyl propionate | Sodium ethoxide | Potential for self-condensation of tert-butyl acetate. smolecule.com |

| Tert-butyl propionate | Phenyl propionate | LDA, LiHMDS | Directed condensation to minimize side products. thieme-connect.com |

A more sophisticated acylation method involves the use of organometallic reagents. For the synthesis of the related isomer, tert-butyl 4-oxopentanoate, a procedure has been developed that utilizes the reaction of 3-(tert-butoxy)-3-oxopropanoic acid with isopropylmagnesium chloride (a Grignard reagent), followed by reaction with an acyl imidazole (B134444) intermediate. This method offers high selectivity and yield under controlled laboratory conditions.

While this specific procedure is for the 4-oxo isomer, the general principle of acylating a Grignard reagent can be adapted. Conceptually, a Grignard reagent derived from a propyl halide could be acylated with an appropriate tert-butyl ester derivative to form the ketone functionality of this compound. The direct acylation of Grignard reagents with acyl chlorides or other activated carboxylic acid derivatives is a common method for ketone synthesis. rsc.orgorganic-chemistry.org

| Substrate | Reagents | Intermediate | Product |

| 3-(tert-butoxy)-3-oxopropanoic acid | 1. Isopropylmagnesium chloride 2. Acyl imidazole | Acyl imidazole intermediate | Tert-butyl 4-oxopentanoate |

A patented process describes the synthesis of 5-hydroxy-3-oxopentanoic acid derivatives, which are direct precursors to compounds like this compound, likely requiring a subsequent oxidation step. google.comlookchem.com This method involves the reaction of a lithium enolate of an acetic acid ester, such as tert-butyl acetate, with a 3-hydroxypropionic acid derivative. google.com

The reaction is typically carried out by adding a solution of a lithium amide, like lithium diisopropylamide (LDA), to a mixture of the acetic acid ester and the 3-hydroxypropionic acid derivative at a temperature not below -20°C. lookchem.com The use of tert-butyl acetate is preferred. google.com In some variations, the reaction mixture is treated with a Grignard reagent, such as tert-butylmagnesium chloride, prior to the addition of the lithium amide. google.com This process has been shown to be effective for producing various 5-hydroxy-3-oxopentanoic acid esters. google.com

| Acetic Acid Ester | 3-Hydroxypropionic Acid Derivative | Reagents | Product |

| Tert-butyl acetate | Ethyl 4-benzyloxy-3-hydroxybutyrate | Lithium diisopropylamide | Tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate (a related derivative) google.com |

| Tert-butyl acetate | Ethyl (3S)-4-chloro-3-hydroxybutyrate | 1. Tert-butylmagnesium chloride 2. Lithium diisopropylamide | Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate google.com |

Specialized and Emerging Synthetic Methods

Recent advancements in synthetic organic chemistry have introduced novel methods for the preparation of β-keto esters like this compound. These emerging techniques offer advantages in terms of reaction conditions, substrate scope, and environmental impact.

The synthesis of substituted derivatives of this compound often relies on a combination of alkylation and esterification reactions. These methods allow for the introduction of various functional groups at different positions of the core molecule, leading to a wide range of analogues with potential applications in pharmaceuticals and materials science.

A common strategy involves the Claisen condensation reaction. For instance, the synthesis of tert-butyl 2-methyl-3-oxopentanoate can be achieved through a directed Claisen reaction between tert-butyl propionate and phenyl propionate. thieme-connect.com This approach allows for the controlled formation of the β-keto ester linkage. Another key synthetic intermediate, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, is prepared through a multi-step process that includes the esterification of a carboxylic acid intermediate with tert-butanol (B103910), followed by a crucial coupling step. This coupling reaction, which forms the 4-methyl-3-oxopentanoate (B1262298) moiety, is typically performed in the presence of a magnesium metal alkoxide and a suitable coupling agent.

The alkylation step can be performed at different stages of the synthesis. For example, the α-methylation of 1,3-dicarbonyl compounds can be achieved directly using tert-butyl peroxybenzoate, which serves as both a methyl source and a radical initiator. researchgate.net In the synthesis of alectinib, a pharmaceutical agent, a key step is the Claisen reaction between tert-butyl acetate and a methyl aryl acetate using lithium hexamethyldisilazide (LiHMDS) as a base. oup.com This reaction is a critical C-C bond-forming step that constructs the β-keto ester core. oup.comoup.com

The following table summarizes selected alkylation and esterification reactions for the synthesis of this compound derivatives:

| Derivative | Key Reaction Type | Reagents | Reference |

| tert-Butyl 2-methyl-3-oxopentanoate | Directed Claisen Reaction | n-BuLi, i-Pr₂NH, tert-butyl propionate, phenyl propionate | thieme-connect.com |

| tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Esterification & Coupling | Acid catalysts, tert-butanol, magnesium metal alkoxide | |

| tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Claisen Reaction | LiHMDS, tert-butyl acetate, methyl 2-(4-ethyl-3-iodophenyl)-2-methylpropanoate | oup.comoup.com |

| α-Methylated 1,3-dicarbonyls | Radical Methylation | tert-Butyl peroxybenzoate (TBPB) | researchgate.net |

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of esters due to its high selectivity and mild reaction conditions. lmaleidykla.ltnih.gov Lipases can catalyze esterification, transesterification, and aminolysis reactions, often with high enantioselectivity. nih.govmdpi.com In non-aqueous media, the equilibrium of lipase-catalyzed reactions is shifted towards synthesis rather than hydrolysis. nih.gov

The choice of solvent is critical for the efficiency of lipase-catalyzed reactions, as it influences enzyme activity and stability. lmaleidykla.ltmdpi.com Solvents like tert-butanol and acetonitrile (B52724) are often used because they can dissolve both the polar and non-polar reactants typically involved in ester synthesis. lmaleidykla.ltnih.gov Immobilized lipases are frequently employed to simplify product purification and enhance enzyme reusability, which is a key factor in the economic viability of these processes. mdpi.com

Research has focused on optimizing lipase-catalyzed ester synthesis by studying the effects of temperature, substrate concentration, and the choice of lipase (B570770). lmaleidykla.ltmdpi.com For example, in the synthesis of phenethyl octanoate, Lipozyme® RM IM, an immobilized lipase from Rhizomucor miehei, was found to be highly effective. lmaleidykla.lt The optimization of reaction conditions using Response Surface Methodology (RSM) has been shown to significantly improve reaction conversion. lmaleidykla.lt

Challenges in the enzymatic synthesis of short-chain esters include the potential for inhibition or inactivation of the lipase by short-chain acids and alcohols. mdpi.com Despite these challenges, biocatalysis offers a greener alternative to traditional chemical synthesis, avoiding harsh reaction conditions and producing high-purity products. lmaleidykla.ltmdpi.com

The table below highlights key aspects of enzymatic synthesis relevant to esters like this compound:

| Enzyme Type | Reaction | Key Considerations | Advantages | Reference |

| Lipases (e.g., from Candida antarctica, Rhizomucor miehei) | Transesterification, Esterification | Solvent choice (e.g., tert-butanol), enzyme immobilization, substrate concentration, temperature | High selectivity (enantioselectivity), mild reaction conditions, reduced byproducts | lmaleidykla.ltnih.govmdpi.commdpi.com |

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals, including this compound and its derivatives. rsc.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. matanginicollege.ac.in

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in incorporating all atoms from the starting materials into the final product. matanginicollege.ac.in Reactions with high atom economy, such as addition and rearrangement reactions, are preferred. matanginicollege.ac.in The development of catalytic reactions is a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents. rsc.org

In the context of β-keto ester synthesis, sustainable approaches focus on replacing hazardous reagents and solvents with safer alternatives. rsc.orgmatanginicollege.ac.in For example, the use of corrosive acids can be replaced by less hazardous alternatives like aqueous oxalic acid for quenching reactions. rsc.org The choice of solvent is also critical, with a push towards using water or other environmentally benign solvents like supercritical carbon dioxide or ionic liquids. matanginicollege.ac.in

One example of a greener synthetic route is the development of a single-step, solvent-free reaction for the synthesis of a related diester, which utilizes only a catalytic amount of base. rsc.org This approach significantly improves upon older methods that required stoichiometric amounts of highly reactive and hazardous reagents like lithium diisopropylamide (LDA) and cryogenic reaction temperatures. rsc.org

The principles of green chemistry applied to the synthesis of this compound are summarized below:

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. | Use of addition and rearrangement reactions. | matanginicollege.ac.in |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Base-catalyzed Michael addition with <6.5 mol% of base. | rsc.org |

| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous solvents with greener alternatives. | Using water or supercritical CO₂; solvent-free reactions. | matanginicollege.ac.in |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Avoiding cryogenic temperatures (-78 °C) by developing alternative reaction pathways. | rsc.org |

Photochemical methods offer a unique way to activate molecules and drive chemical reactions under mild conditions. unifr.ch In the context of ester synthesis and related reactions, photochemical activation can be used to generate reactive intermediates that would be difficult to form using traditional thermal methods. tesisenred.net

One application of photochemical activation is in the generation of radicals. For example, the use of 24W blue LED irradiation can be employed for photochemical activation in certain synthetic steps. Photochemical acylation is another relevant technique, where a photolabile protecting group on a carboxylic acid is cleaved with light to generate a reactive acylating agent in situ. unifr.ch This method allows for the formation of amide and ester bonds under neutral conditions, which can be advantageous when working with sensitive substrates. unifr.ch

The development of photoactivatable N-acyl-5,7-dinitroindolines has provided an efficient means for the photochemical acylation of amines and alcohols. unifr.ch This approach avoids the need for coupling reagents and often proceeds with high yields and retention of chirality, making it an attractive method for the synthesis of complex molecules. unifr.ch

Key features of photochemical activation in synthesis include:

| Technique | Description | Advantages | Reference |

| Photochemical Acylation | Use of a photolabile group to activate a carboxylic acid for reaction with a nucleophile upon irradiation. | Mild, neutral reaction conditions; no need for coupling reagents; high yields. | unifr.ch |

| Radical Generation | Use of light to initiate radical reactions. | Can enable unique bond formations not possible with thermal methods. |

Chemo- and Regioselective Synthesis of this compound and its Derivatives

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like the derivatives of this compound. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position at which a reaction occurs.

In the synthesis of substituted β-keto esters, achieving high chemo- and regioselectivity is essential for obtaining the desired product in high purity and yield. For example, in the synthesis of the indole (B1671886) core of alectinib, a biphasic system using tetrahydrofuran (B95107) (THF) and 8 M aqueous sodium hydroxide (B78521) (NaOH) was employed to achieve a chemoselective reaction. oup.com This system allowed for the desired reaction to proceed while preventing the decomposition of a sensitive starting material. oup.com

The choice of base can also play a crucial role in the selectivity of a reaction. In a study comparing different bases for a Claisen reaction to form a β-keto tert-butyl ester, lithium hexamethyldisilazide (LiHMDS) was found to give superior results in terms of conversion and purity compared to sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS). oup.com The use of NaHMDS or KHMDS led to the formation of a significant amount of the corresponding β-keto methyl ester as a byproduct. oup.com

The development of chemo-enzymatic processes, which combine chemical and enzymatic steps in a one-pot reaction, is a powerful strategy for achieving high selectivity. rsc.org These processes can leverage the high selectivity of enzymes for certain transformations while using chemical catalysts for other steps. rsc.org

Strategies for achieving chemo- and regioselectivity are summarized in the table below:

| Strategy | Description | Example | Reference |

| Biphasic Reaction Systems | Using two immiscible solvents to control the concentration of a reagent in the reactive phase. | A THF/aqueous NaOH system to prevent decomposition of a starting material. | oup.com |

| Choice of Reagents | Selecting specific reagents (e.g., bases) that favor the desired reaction pathway. | Using LiHMDS over NaHMDS or KHMDS to avoid transesterification. | oup.com |

| Chemo-enzymatic Cascades | Combining chemical and enzymatic reactions to leverage the selectivity of each. | Combining a chemical oxidation with an enzymatic reduction to produce a chiral alcohol. | rsc.org |

Large-Scale Synthetic Considerations and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound and its derivatives, particularly those intended for pharmaceutical use, process optimization is crucial for ensuring safety, efficiency, and cost-effectiveness. oup.comgoogle.com

A key consideration for large-scale synthesis is the development of a robust and scalable reaction sequence. oup.com This often involves minimizing the number of synthetic steps and avoiding the use of hazardous or expensive reagents. google.com For example, a synthetic route that relies on a bulky and expensive silyl (B83357) protecting group may be suitable for small-scale synthesis but would be economically unviable on a larger scale. google.com

The physical properties of intermediates are also a major factor in process scalability. The use of crystalline intermediates is highly desirable as it allows for purification by crystallization, which is a more efficient and scalable method than chromatography. thieme-connect.comgoogle.com A process that relies on the purification of non-crystalline oils can be difficult to scale up. google.com

Process optimization often involves a systematic study of reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize the formation of byproducts. oup.comlmaleidykla.lt Design of Experiments (DoE) is a statistical tool that can be used to efficiently explore the effects of multiple variables on a reaction outcome. Response Surface Methodology (RSM) is another powerful technique for optimizing reaction conditions. lmaleidykla.lt

The table below outlines key considerations for the large-scale synthesis of this compound and its derivatives:

| Consideration | Importance for Large-Scale Synthesis | Example | Reference |

| Scalability of Route | The synthetic route must be safe, efficient, and economically viable on a large scale. | Developing a route that avoids expensive reagents and minimizes steps. | oup.comgoogle.com |

| Crystalline Intermediates | Crystalline solids are easier to purify on a large scale via crystallization. | A three-step sequence that requires no chromatography and affords a crystalline product. | thieme-connect.com |

| Process Optimization | Maximizing yield and purity while ensuring a safe and robust process. | Using LiHMDS in a Claisen reaction was found to be optimal after screening several bases. | oup.com |

| Minimizing Waste | Reducing the environmental impact and cost of the process. | Developing a process that does not require chromatographic purification. | thieme-connect.com |

Iii. Reactivity and Mechanistic Aspects of Tert Butyl 3 Oxopentanoate

Tautomerism and Conformational Analysis

Tert-butyl 3-oxopentanoate (B1256331), like other β-keto esters, can exist as a mixture of keto and enol tautomers. However, studies on analogous β-keto esters have shown that the keto form is predominantly observed, especially in solvents like chloroform-d (B32938) (CDCl₃). nih.gov NMR spectroscopic analysis of various β-keto esters in CDCl₃ confirmed the presence of the keto form, with characteristic signals for the methyl and methylene (B1212753) groups and the absence of signals corresponding to the enolic form. nih.gov

The equilibrium between the keto and enol forms is significantly influenced by the solvent's polarity. irb.hr In general, an increase in solvent polarity tends to shift the equilibrium towards the more polar keto tautomer. irb.hr Conversely, nonpolar solvents can favor the enol form. This phenomenon is attributed to the differential solvation of the tautomers. Polar solvents can effectively solvate the keto form through dipole-dipole interactions. In contrast, the enol form can be stabilized by intramolecular hydrogen bonding, a factor that is more significant in less polar environments. While specific data for tert-butyl 3-oxopentanoate is not extensively detailed in the provided results, the behavior of similar β-dicarbonyl compounds provides a strong indication of its expected tautomeric behavior. irb.hrrsc.org For instance, studies on a β-diketo compound, 3-acetyl-4-oxopentanoic acid, demonstrated a pronounced solvent-dependent tautomeric equilibrium, with the di-keto form being present in the solid state and a shift in equilibrium in solution. rsc.orgresearchgate.net

Table 1: Expected Influence of Solvent Polarity on the Keto-Enol Equilibrium of this compound

| Solvent Polarity | Predominant Tautomer | Stabilizing Interactions |

|---|---|---|

| High (e.g., DMSO) | Keto | Dipole-dipole interactions with solvent |

This table is generated based on general principles of keto-enol tautomerism and data from analogous compounds. irb.hr

The tert-butyl group in this compound is bulky and plays a significant role in the molecule's conformational preferences. In related structures, such as those derived from 4-tert-butylcyclohexanone, the tert-butyl group typically occupies an equatorial position in a chair-like conformation to minimize steric strain. nih.gov This preference for the equatorial position is a well-established principle in conformational analysis.

Computational analyses on similar β-keto esters have been employed to determine the most stable conformations. nih.gov These studies identify minimal energy conformations by considering the spatial arrangement of all atoms. For β-keto esters containing a tert-butyl group, it has been noted that despite the steric hindrance it presents, reactions like transesterification can still proceed effectively. nih.gov The steric bulk of the tert-butyl group can, however, influence the kinetics of certain reactions. For instance, in the transfer hydrogenation of related α-methoxyimino-β-keto esters, the steric hindrance of the methoxyimino group was found to slow down the reaction rate of the E isomer. acs.org While not directly about the tert-butyl group, this illustrates how bulky substituents can impact reactivity.

Reactions Involving the Ketone Moiety

The ketone moiety in this compound is an electrophilic center and is susceptible to nucleophilic addition reactions. smolecule.com The carbonyl carbon can be attacked by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. evitachem.com This reactivity is fundamental to the use of β-keto esters as building blocks in organic synthesis. smolecule.com

Theoretical studies using conceptual Density Functional Theory (DFT) have been applied to β-keto esters to predict their susceptibility to nucleophilic attack. nih.gov These studies analyze reactivity descriptors to identify the most electrophilic sites within the molecule. For β-keto esters, the carbonyl carbon of the ketone is a primary site for nucleophilic attack. nih.gov

The ketone group of this compound can be reduced to a secondary alcohol, a transformation that can be achieved with high stereoselectivity. The reduction of β-keto esters is a well-studied area, with both chemical and biocatalytic methods available to control the stereochemical outcome. researchgate.net

Diastereoselective reduction of related tert-butyl oxohexanoate derivatives has been a key step in the synthesis of important pharmaceutical intermediates like (3R, 5R)-7-amino-3,5-dihydroxyheptanoic acid derivatives. google.com Various reducing agents and conditions have been explored to achieve high diastereoselectivity. For example, the reduction of a similar β-keto ester with sodium borohydride (B1222165) in the presence of a Lewis acid like manganese(II) chloride has been shown to favor the formation of syn-diastereoisomers. redalyc.org

Biocatalytic reductions, using enzymes or whole-cell systems like baker's yeast, are also powerful methods for the stereoselective reduction of β-keto esters. psu.edu For instance, the baker's yeast reduction of methyl (4S)-4-(tert-butoxycarbonylamino)-3-oxopentanoate afforded the corresponding erythro-3-hydroxy product with high diastereoselectivity. psu.edu This highlights the potential for achieving specific stereoisomers of the corresponding alcohol from this compound through biocatalysis.

Table 2: Examples of Stereoselective Reduction of β-Keto Esters

| Substrate | Reducing Agent/Catalyst | Key Outcome | Reference |

|---|---|---|---|

| Methyl (4S)-4-(tert-butoxycarbonylamino)-3-oxopentanoate | Baker's yeast | High erythro diastereoselectivity | psu.edu |

| 1-Ethylpropyl-2-methyl-3-oxopentanoate | NaBH₄ / MnCl₂ | Favored formation of syn diastereoisomers | redalyc.org |

The α-carbon of this compound is activated by both the ketone and the ester groups, making it a suitable nucleophile in condensation reactions after deprotonation by a base. These reactions are fundamental for forming new carbon-carbon bonds.

Aldol-Type Condensations: Aldol (B89426) condensations involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which may subsequently dehydrate. libretexts.org While specific examples involving this compound were not found in the search results, β-keto esters are known to participate in Aldol-type reactions. For instance, Mukaiyama-aldol reactions of methyl 2-diazo-3-oxopentanoate with various aldehydes have been reported, demonstrating the ability of similar structures to undergo such condensations. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active methylene compound, and the catalyst is typically a weak base like an amine. sigmaaldrich.comwikipedia.org The reaction of an aldehyde or ketone with the active methylene compound leads to an α,β-unsaturated product. sigmaaldrich.com β-Keto esters like tert-butyl 3-oxobutanoate (a close analog) have been used in Knoevenagel condensations with aldehydes, catalyzed by piperidine (B6355638) and acetic acid, to synthesize various alkylidene derivatives. researchgate.net The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. wikipedia.orgorganic-chemistry.org

Reactions Involving the Ester Moiety

The reactivity of this compound is significantly influenced by its ester functional group. The bulky tert-butyl group provides steric hindrance, which affects the rate and conditions required for reactions at the carbonyl center of the ester.

Hydrolysis of this compound involves the cleavage of the ester bond to yield 3-oxopentanoic acid and tert-butanol (B103910). This process can be catalyzed by either acid or base.

Under acidic conditions , the reaction is typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates nucleophilic attack by water.

Basic hydrolysis , also known as saponification, is generally a more efficient method for ester cleavage. chemguide.co.uk The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521). chemguide.co.uk This reaction is effectively irreversible because the carboxylate salt of the acid is formed, which is not susceptible to nucleophilic attack by the alcohol. To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified in a separate step. chemguide.co.uk The tert-butyl ester group is known to be more stable under basic conditions compared to smaller alkyl esters like methyl esters due to steric hindrance.

Interactive Data Table: Hydrolysis Conditions

| Condition | Reagent | Product(s) | Key Features |

| Acidic | Dilute HCl or H₂SO₄ | 3-Oxopentanoic acid, tert-Butanol | Reversible reaction; requires excess water to favor products. chemguide.co.uk |

| Basic | NaOH or KOH | Sodium 3-oxopentanoate, tert-Butanol | Irreversible reaction; forms the salt of the carboxylic acid. chemguide.co.uk |

Transesterification is a process where the tert-butyl group of this compound is exchanged with another alkyl group from an alcohol. This reaction is often catalyzed by either an acid or a base. For instance, the transesterification of a related compound, methyl 2-methyl-3-oxopentanoate, with 3-pentanol (B84944) has been achieved using a combination of magnesium and iodine (Mg⁰/I₂) as a catalyst. redalyc.org This method could potentially be applied to this compound to synthesize different alkyl 3-oxopentanoates. The efficiency of such reactions can depend on various factors, including the nature of the alcohol, the catalyst used, and the reaction conditions. redalyc.org

β-keto esters like this compound are susceptible to decarboxylation, which is the loss of carbon dioxide, upon heating. smolecule.com This reaction typically proceeds through a cyclic transition state and is often facilitated by acidic or basic conditions. The initial product of hydrolysis, 3-oxopentanoic acid, is a β-keto acid and is particularly prone to decarboxylation to yield 2-pentanone. Palladium-catalyzed reactions of allyl β-keto esters can also lead to decarboxylation, followed by other transformations to produce α-allyl ketones or α,β-unsaturated ketones.

Reactions at the α-Carbon

The α-carbon of this compound, being situated between two carbonyl groups, is acidic and can be readily deprotonated by a suitable base to form a stable enolate ion. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

The enolate generated from this compound can act as a nucleophile and react with alkyl halides in an alkylation reaction to introduce an alkyl group at the α-position. thieme-connect.com

Stereoselective alkylation aims to control the stereochemistry at the α-carbon. Phase-transfer catalysis has been successfully employed for the highly enantioselective alkylation of related α-benzoyloxy-β-keto esters. thieme-connect.com In this method, a chiral quaternary ammonium (B1175870) salt is used as the catalyst to control the approach of the electrophile to the enolate, resulting in a high degree of enantioselectivity. thieme-connect.com For example, the asymmetric benzylation of tert-butyl 2-benzoyloxy-3-oxobutanoate has been achieved with high yield and enantiomeric excess using this technique. thieme-connect.com Similar strategies could potentially be applied to this compound to achieve stereoselective alkylation.

Interactive Data Table: Asymmetric Alkylation of a Related β-Keto Ester

| Substrate | Alkylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (%) |

| tert-Butyl 2-benzoyloxy-3-oxobutanoate | Benzyl bromide | (S,S)-1c | 91 | 90 |

| tert-Butyl 2-benzoyloxy-3-oxopentanoate | Benzyl bromide | (S,S)-1c | 88 | 79 |

Data from a study on asymmetric alkylation of α-benzoyloxy-β-keto esters. thieme-connect.com

The enolate of this compound can also undergo acylation, where an acyl group is introduced at the α-carbon. This can be achieved by reacting the enolate with an acylating agent such as an acid chloride or an anhydride. google.com For example, a general method for the acylation of β-keto esters involves the use of a magnesium enolate, which is then reacted with an acyl chloride. google.com Another approach involves the reaction of tert-butyl acetoacetate (B1235776) with an acyl chloride in the presence of a base like barium oxide. google.com These methods can be adapted for the acylation of this compound to synthesize more complex β-dicarbonyl compounds. smolecule.comgoogle.com

Cyclization Reactions for Heterocyclic Formation

The β-ketoester functionality is a classic motif for the construction of heterocyclic rings through condensation and cycloaddition reactions. This compound and its derivatives serve as key precursors in the synthesis of several classes of heterocycles, including pyrazoles, pyrimidines, and isoxazoles.

Notable applications include the synthesis of pyrazolo[1,5-a]pyrimidines. In one pathway, a derivative, methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate, undergoes cyclocondensation with 3-amino-1H-pyrazole-4-carboxylate. researchgate.net This reaction proceeds via an initial Michael addition of the aminopyrazole to an activated precursor, followed by intramolecular cyclization and dehydration to form the fused heterocyclic system. researchgate.net

The general reactivity of β-keto esters with binucleophiles like hydrazine (B178648) is a well-established route to five-membered heterocycles. nih.govbeilstein-journals.orgchemicalpapers.com The reaction of this compound with hydrazine or substituted hydrazines can lead to the formation of pyrazolone (B3327878) derivatives. chemicalpapers.comresearchgate.net The mechanism involves the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl, leading to cyclization and elimination of tert-butanol. The stability of the enol form of the β-keto ester can play a significant role in these cyclization reactions. nih.gov

Furthermore, the active methylene group of this compound can participate in multicomponent reactions, such as the Hantzsch pyridine synthesis, to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgbaranlab.orgorganic-chemistry.org This reaction typically involves the condensation of the β-keto ester, an aldehyde, and a nitrogen source like ammonia. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Cyclization Reactions

| Reactant(s) | Key Reagents/Conditions | Heterocyclic Product Class | Reaction Type |

|---|---|---|---|

| Derivative of this compound, 3-Aminopyrazole derivative | Heating | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation researchgate.net |

| This compound, Hydrazine | Ethanol, Reflux | Pyrazolone | Cyclocondensation chemicalpapers.comresearchgate.net |

| This compound, Aldehyde, Ammonia | Various catalysts (e.g., PTSA, Yb(OTf)₃) | Dihydropyridine/Pyridine | Hantzsch Synthesis wikipedia.orgorganic-chemistry.org |

| This compound, Hydroxylamine | Ethanol, Reflux | Isoxazolone | Cyclocondensation chem-soc.si |

Derivatization and Functional Group Interconversions

The chemical versatility of this compound allows for numerous derivatizations and functional group interconversions at its three principal reactive sites: the α-methylene group, the ketone, and the tert-butyl ester.

Reactions at the α-Methylene Group: The protons on the carbon atom situated between the two carbonyl groups (C2) are acidic and can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can undergo various C-C bond-forming reactions. For instance, it can be alkylated or acylated to introduce substituents at the α-position. The generation of lithium enolates from tert-butyl esters using reagents like lithium diisopropylamide (LDA) is a common strategy to facilitate these reactions. google.comrug.nl

A key transformation at this position is the diazo transfer reaction. The active methylene group can react with a diazo transfer agent, such as tosyl azide (B81097) or p-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a base like triethylamine (B128534). rsc.orgmdpi.comacs.org This reaction replaces the two acidic protons with a diazo group (=N₂), yielding tert-butyl 2-diazo-3-oxopentanoate. mdpi.comnih.gov This diazo compound is a valuable synthetic intermediate for creating other functionalities or for participating in cycloadditions and carbene-mediated reactions. mdpi.comresearchgate.net

Reactions of the Carbonyl Groups: The ketone at the C3 position can undergo standard carbonyl chemistry. For example, it can be reduced to a secondary alcohol (tert-butyl 3-hydroxypentanoate) using reducing agents like sodium borohydride (NaBH₄). mdpi.comnih.gov This transformation is often performed with high stereoselectivity using biocatalysts such as alcohol dehydrogenases. mdpi.comnih.gov

The tert-butyl ester group can be hydrolyzed under acidic conditions (e.g., using trifluoroacetic acid) or specific basic conditions to yield 3-oxopentanoic acid. smolecule.com The bulky tert-butyl group provides stability against many basic conditions that might hydrolyze simpler esters like methyl or ethyl esters. smolecule.comnih.gov Following hydrolysis, the resulting carboxylic acid can be converted into other functional groups. A common derivatization is the formation of amides through reaction with an amine in the presence of a coupling agent like HBTU or by activating the acid, for instance, as a pentafluorophenyl ester, followed by amidation. researchgate.netnih.gov

Table 2: Examples of Derivatization and Functional Group Interconversions

| Reactive Site | Reagents/Conditions | Product Functional Group | Reaction Type |

|---|---|---|---|

| α-Methylene | p-ABSA, Triethylamine | α-Diazo ester | Diazo Transfer mdpi.comnih.gov |

| α-Methylene | 1. LDA; 2. Alkyl halide | α-Alkyl-β-keto ester | Enolate Alkylation rug.nl |

| Ketone | NaBH₄ or Alcohol Dehydrogenase | Secondary alcohol | Reduction mdpi.comnih.gov |

| Ester | 1. Acid/Base Hydrolysis; 2. Amine, Coupling Agent | Amide | Hydrolysis & Amidation researchgate.netnih.gov |

Iv. Applications As a Building Block in Complex Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

The utility of tert-butyl 3-oxopentanoate (B1256331) and its derivatives is prominently highlighted in the synthesis of modern pharmaceuticals, where it serves as a key component in building complex heterocyclic structures.

Alectinib is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. The synthesis of Alectinib relies on the construction of a specific benzo[b]carbazole core. A key intermediate in several patented manufacturing processes for Alectinib is a substituted derivative of tert-butyl 3-oxopentanoate, namely tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate . google.comgoogleapis.com

This critical intermediate is prepared through a condensation reaction. The process involves reacting 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid with mono-tert-butyl malonate in the presence of triethylamine (B128534) (TEA) and magnesium chloride in a tetrahydrofuran (B95107) (THF) solvent. google.com This reaction constructs the β-keto ester functionality essential for the subsequent cyclization steps.

Once formed, the intermediate undergoes further reactions to build the final indole (B1671886) and carbazole (B46965) structures of Alectinib. google.com It is reacted with 4-fluoro-3-nitrobenzonitrile, and subsequent chemical transformations lead to the formation of a tert-butyl-6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid derivative. google.com This indole derivative is a direct precursor to the core structure of Alectinib. The use of this specific tert-butyl β-keto ester derivative is crucial for achieving an efficient and scalable synthesis suitable for industrial production. googleapis.com

The key steps involving the this compound derivative in the synthesis of an Alectinib precursor are summarized in the table below.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, Mono-tert-butyl malonate | Triethylamine, Magnesium chloride, THF | tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Formation of the key β-keto ester intermediate. google.com |

| 2 | tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, 4-Fluoro-3-nitrobenzonitrile | Sodium carbonate, DMF | tert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Arylation at the alpha-position of the β-keto ester. google.com |

| 3 | Product from Step 2 | Sodium hydrosulfite, HCl/NaOH, THF | Tert-butyl-6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylic acid | Reductive cyclization to form the core indole structure. google.com |

Note: Following a comprehensive review of scientific literature, specific details regarding the direct application of this compound as a building block for the synthesis of (±)-Azaspirene, (-)-Cephalimysin A, Cryptophycin, TMC-95A/B proteasome inhibitors, and HMG-CoA reductase inhibitor intermediates, as outlined in sections 4.1.1, 4.1.2, 4.1.3, and 4.2.2, could not be definitively established. The syntheses of these molecules often utilize either different β-keto esters or alternative precursors.

Precursors for Atorvastatin (B1662188) Prodrugs

Atorvastatin is a widely prescribed medication for lowering cholesterol by inhibiting the HMG-CoA reductase enzyme. nih.gov However, its therapeutic efficacy can be modulated through the synthesis of prodrugs, which are inactive or less active forms of a drug that are metabolized into the active form in the body. nih.govresearchgate.net The carboxylic acid moiety of atorvastatin is a common site for modification to create ester prodrugs. nih.gov

The synthesis of atorvastatin and its analogues often involves complex side-chain precursors. One key intermediate is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, which contains a chiral dihydroxy acid precursor protected as a tert-butyl ester. internationaljournalssrg.org The use of the tert-butyl ester in these precursors is strategic. It protects the carboxylic acid group during multi-step syntheses while being readily cleavable in the final stages. patsnap.com While not directly this compound, related tert-butyl ketoesters are employed in Paal-Knorr pyrrole (B145914) synthesis, a cornerstone reaction for constructing the core of atorvastatin. researchgate.net The tert-butyl ester group in these building blocks ultimately corresponds to the ester group in certain atorvastatin prodrugs, designed to improve pharmacokinetic properties. nih.govresearchgate.net These ester prodrugs are designed to be metabolized by enzymes like human carboxylesterase 1 (CES1) to release the active atorvastatin molecule. nih.gov

Synthesis of β-Lactams

The β-lactam ring is a four-membered cyclic amide that constitutes the core structural motif of a vast class of antibiotics, including penicillins and cephalosporins. researchgate.net The synthesis of novel β-lactam derivatives remains an active area of research to combat antibiotic resistance. nih.gov One of the most powerful methods for constructing the β-lactam ring is the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. researchgate.netorganic-chemistry.org

This compound, as a β-ketoester, can be a precursor to ketenes or can be modified to participate in β-lactam synthesis. For instance, related structures like tert-butyl esters of 7-oxo-3-oxa-1-azabicyclo[3.2.0]heptane-2-exo-carboxylic acid have been synthesized. rsc.org In these syntheses, the tert-butyl ester serves as a protecting group for a carboxylic acid functionality. Its stability to various reagents allows for the construction of the bicyclic system, and its subsequent removal with trifluoroacetic acid can be performed when needed, although this can sometimes lead to cleavage of the β-lactam ring itself under harsh conditions. rsc.org Chiral N-heterocyclic carbenes have been used to catalyze the Staudinger reaction between ketenes and N-tert-butoxycarbonyl (Boc) protected imines to afford cis-β-lactams with high enantioselectivity. organic-chemistry.org

Synthesis of Peptides (Tert-butoxycarbonyl Protection)

In peptide synthesis, the protection of the α-amino group of amino acids is crucial to prevent unwanted side reactions and to ensure the correct peptide sequence. peptide.com The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups in solid-phase peptide synthesis (SPPS). tcichemicals.comspringernature.com The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com

The structural essence of the Boc group is a tert-butyl ester of a carbamic acid. This feature is directly related to the tert-butyl ester moiety in this compound. The key advantage of the Boc group is its stability under basic and nucleophilic conditions, while being easily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com This acid-lability is due to the formation of the stable tert-butyl cation upon protonation. chemistrysteps.comacsgcipr.org This orthogonality allows for the selective removal of the Boc group without affecting other protecting groups or the linkage of the peptide to the solid support resin. organic-chemistry.org Although this compound is not the direct reagent for Boc protection, its structure exemplifies the acid-labile tert-butyl ester linkage that is the cornerstone of Boc-based peptide synthesis. springernature.comnih.gov

| Protection Step | Reagent | Conditions |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA), THF or aqueous conditions |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |

Prodrug Synthesis (e.g., L-γ-Methyleneglutamic Acid Amides)

Prodrug design is a key strategy to improve the pharmacological properties of therapeutic agents. L-γ-methyleneglutamic acid amides are a class of compounds investigated for their potential as anticancer agents by inhibiting glutamine metabolism in cancer cells. nih.govresearchgate.net To enhance their properties, tert-butyl ester prodrugs of these amides have been synthesized and evaluated. nih.govnih.gov

The synthesis of these prodrugs starts from L-pyroglutamic acid, which is first esterified with tert-butyl acetate (B1210297) to protect the carboxylic acid. nih.gov Following several steps, including the introduction of a methylene (B1212753) group and ring-opening, the final amide prodrugs bearing a tert-butyl ester are obtained. nih.govnih.gov These ester prodrugs were designed to be less potent than their parent compounds but potentially with altered pharmacokinetic profiles. chemrxiv.orgchemrxiv.org The expectation is that cellular esterases would hydrolyze the tert-butyl ester in vivo to release the active carboxylic acid form of the L-γ-methyleneglutamic acid amide. nih.govchemrxiv.org

| Compound Type | Starting Material | Key Intermediate | Final Product |

| Anticancer Prodrug | L-pyroglutamic acid | N-Boc-4-methylene-pyroglutamic acid tert-butyl ester | L-γ-methyleneglutamic acid amide tert-butyl ester |

Role in Asymmetric Synthesis

Asymmetric synthesis focuses on the selective creation of a specific stereoisomer of a chiral molecule. Given that the biological activity of molecules is often dependent on their stereochemistry, controlling chirality during synthesis is paramount in medicinal chemistry and materials science. This compound, possessing a prochiral ketone, is a valuable substrate for such transformations.

Enantioselective Transformations

The ketone group in β-ketoesters like this compound is a prochiral center, meaning it can be converted into a chiral center. A primary example of an enantioselective transformation is the asymmetric reduction of the ketone to produce a chiral β-hydroxy ester. nih.gov This transformation is of significant interest as the resulting chiral building blocks are precursors to many important molecules, including statin side chains. internationaljournalssrg.org

Biocatalysis, using whole cells (like yeast) or isolated enzymes, is a powerful tool for these reductions. researchgate.net For example, the yeast Rhodotorula gracilis has been used to reduce a related substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, to the corresponding (3R, 5S)-dihydroxyhexanoate with high diastereomeric excess. researchgate.net Similarly, various plant tissues have been shown to catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.gov Chemical methods using chiral catalysts, such as those based on oxazaborolidine (Corey-Bakshi-Shibata or CBS catalysts), are also widely employed for the enantioselective reduction of prochiral ketones. researchgate.net

| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity |

| Asymmetric Reduction | Yeast (Rhodotorula gracilis) | Chiral dihydroxy ester | 95.1% d.e. researchgate.net |

| Asymmetric Reduction | Plant Tissues (e.g., carrot, apple) | Chiral alcohol | up to 98% e.e. nih.gov |

| Asymmetric Reduction | Oxazaborolidine (CBS) catalyst with borane | Chiral alcohol | 69-98% e.e. researchgate.net |

| Asymmetric Oxidation | Cyclohexanone monooxygenase | Chiral thiosulfinate | Enantiomerically pure nih.gov |

Methodology Development in Organic Chemistry

There is limited specific information in the scientific literature detailing the use of this compound as a key substrate in the development of new synthetic methodologies. Generally, β-keto esters are crucial starting materials in a wide array of chemical transformations. They can undergo reactions such as alkylation, acylation, and aldol (B89426) condensations at the α-carbon, as well as reductions and other modifications at the ketone functionality.

The tert-butyl group, in particular, can influence the steric environment of reactions, potentially leading to different stereochemical outcomes compared to smaller ester groups. However, specific studies focusing on this compound to develop novel asymmetric or catalytic methods are not prominently reported. Research in this area often focuses on more complex or substituted β-keto esters to achieve specific synthetic goals, such as in the synthesis of intermediates for pharmaceuticals. For instance, more complex derivatives like (S)-tert-butyl 4,5-diamino-5-oxopentanoate have been utilized as key starting materials in the synthesis of pharmaceutically active compounds.

V. Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of tert-butyl 3-oxopentanoate (B1256331), providing detailed information about the carbon-hydrogen framework. The analysis is complicated and enriched by the phenomenon of keto-enol tautomerism, a characteristic feature of β-ketoesters. asu.eduresearchgate.net This equilibrium between the keto and enol forms is often slow on the NMR timescale, allowing for the simultaneous observation of signals from both tautomers in solution. asu.edu

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary data for structural assignment. The chemical shifts are indicative of the electronic environment of each nucleus, and signal multiplicity reveals scalar coupling between adjacent nuclei.

¹H NMR: The proton spectrum shows characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl groups, and a prominent singlet for the nine equivalent protons of the tert-butyl group. nih.gov In the keto form, the active methylene protons (at C2) typically appear as a singlet. The enol form will show a vinylic proton signal and a hydroxyl proton, the latter of which can be broad and its position variable.

¹³C NMR: The carbon spectrum displays signals for both carbonyl carbons (ketone and ester), the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, and the carbons of the ethyl group. The chemical shifts of the carbons at positions 2, 3, and 4 differ significantly between the keto and enol forms. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these resonances and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations. For tert-butyl 3-oxopentanoate, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group (H-5 and H-4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. hmdb.ca This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. rsc.org For example, it would show correlations between the H-2 protons and the C-2 carbon, the H-4 protons and the C-4 carbon, and so on. rsc.org

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the dominant keto form of this compound.

Table 1: Expected ¹H NMR Data (Keto Form) An interactive data table will be rendered here based on the provided data.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (CH₃) | ~1.0-1.2 | Triplet (t) | ~7.5 |

| H-4 (CH₂) | ~2.5-2.7 | Quartet (q) | ~7.5 |

| H-2 (CH₂) | ~3.4 | Singlet (s) | N/A |

Table 2: Expected ¹³C NMR Data (Keto Form) An interactive data table will be rendered here based on the provided data.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-5 (CH₃) | ~8 |

| C-4 (CH₂) | ~36 |

| C-3 (C=O, Ketone) | ~207 |

| C-2 (CH₂) | ~50 |

| C-1 (C=O, Ester) | ~167 |

| C(CH₃)₃ (quaternary) | ~82 |

This compound exists as an equilibrium mixture of its keto and enol tautomers. Dynamic NMR (DNMR) studies, typically involving variable-temperature experiments, can provide quantitative information about the kinetics and thermodynamics of this exchange process. ucl.ac.uknih.gov

At low temperatures, the exchange is slow, and separate, sharp signals for both the keto and enol forms are observed. As the temperature is increased, the rate of tautomeric interconversion increases. This leads to a broadening of the corresponding NMR signals. ucl.ac.uk At a specific temperature, known as the coalescence temperature, the signals for a given nucleus in the keto and enol forms merge into a single broad peak. At even higher temperatures (in the fast exchange regime), a single, sharp, time-averaged signal appears. ucl.ac.uk Analysis of the lineshapes across this temperature range allows for the calculation of the exchange rate (k) and the activation energy (ΔG‡) for the tautomerization process.

The position of the keto-enol equilibrium is highly sensitive to the solvent, a phenomenon that is readily observed by NMR spectroscopy. asu.educdnsciencepub.comresearchgate.net The relative integrals of the signals corresponding to the keto and enol forms provide a direct measure of the equilibrium constant in a given solvent.

Generally, non-polar, aprotic solvents (e.g., hexane (B92381), carbon tetrachloride, benzene) favor the enol tautomer. This is because the enol form can be stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the ketone carbonyl oxygen, forming a pseudo-six-membered ring. In contrast, polar solvents, particularly those capable of hydrogen bonding (e.g., water, alcohols, DMSO), tend to favor the more polar keto form. asu.educdnsciencepub.com These solvents can form intermolecular hydrogen bonds with both the keto and enol tautomers, disrupting the intramolecular hydrogen bond that stabilizes the enol form. This shift in equilibrium is clearly reflected in the NMR spectrum, where the signals for the keto form increase in intensity relative to the enol signals as solvent polarity increases. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion or its adducts (e.g., [M+H]⁺, [M+Na]⁺). rsc.orgmetabolomexchange.org For this compound (C₉H₁₆O₃), the calculated exact mass is 172.1099 Da. HRMS analysis would be expected to yield a measured mass for an ion like [M+Na]⁺ (C₉H₁₆O₃Na⁺) that closely matches its calculated value of 195.0997 Da, thereby confirming the molecular formula. rsc.org

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, the fragmentation is dictated by the ester and ketone functionalities.

Key expected fragmentation pathways include:

Loss of the tert-butyl group: The most characteristic fragmentation for tert-butyl esters is the cleavage of the C-O bond to lose a stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. This is often the base peak in the spectrum. pharmacy180.com Alternatively, a neutral isobutylene (B52900) molecule can be eliminated via a rearrangement, leaving a charged species corresponding to 3-oxopentanoic acid.

Alpha-Cleavage: Cleavage of the bonds adjacent (alpha) to the ketone carbonyl group is a common fragmentation pathway for ketones. libretexts.org This can result in the loss of an ethyl radical (•CH₂CH₃, loss of 29 amu) to form an acylium ion at m/z 143, or the loss of a propanoyl radical (•C(=O)CH₂CH₃, loss of 57 amu) to form an ion at m/z 115.

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a McLafferty rearrangement. However, in this structure, the ester functionality prevents the typical McLafferty rearrangement involving the ketone.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound An interactive data table will be rendered here based on the provided data.

| m/z | Proposed Fragment Ion | Formula | Pathway |

|---|---|---|---|

| 172 | [M]⁺• | [C₉H₁₆O₃]⁺• | Molecular Ion |

| 157 | [M - CH₃]⁺ | [C₈H₁₃O₃]⁺ | Loss of methyl from t-butyl |

| 143 | [M - C₂H₅]⁺ | [C₇H₁₁O₃]⁺ | α-cleavage at ketone |

| 116 | [M - C₄H₈]⁺• | [C₅H₈O₃]⁺• | Loss of isobutylene |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these methods are essential for confirming the presence of its key structural features: the ketone and the tert-butyl ester groups.

Esters are characterized by a "Rule of Three," referring to three intense peaks corresponding to the C=O stretch and two C-O stretches. spectroscopyonline.com The IR spectrum of a β-keto ester like this compound is distinguished by two strong carbonyl (C=O) absorption bands due to the ketone and ester moieties. The exact position of these bands can be influenced by the molecule's conformation and the potential for keto-enol tautomerism. researchgate.net

The ketone C=O stretching vibration typically appears in the range of 1705–1725 cm⁻¹. The ester C=O stretch is generally found at a higher frequency, between 1735 and 1750 cm⁻¹. Additionally, strong bands corresponding to the C-O stretching vibrations of the ester group are expected between 1000 and 1300 cm⁻¹. spectroscopyonline.com The presence of the tert-butyl group is indicated by characteristic C-H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While C=O stretches are visible in Raman spectra, they are often weaker than in IR spectra. acs.org However, C-C backbone stretches and symmetric vibrations are often more prominent, offering a more complete picture of the molecular structure. acs.orgsemanticscholar.org The experimental FT-IR and Laser-Raman spectra are typically recorded in the 4000-400 cm⁻¹ and 4000-100 cm⁻¹ regions, respectively. researchgate.netbozok.edu.tr

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Ketone | C=O Stretch | 1705 - 1725 | IR, Raman |

| Ester | C=O Stretch | 1735 - 1750 | IR, Raman |

| Ester | C-O-C Asymmetric Stretch | 1150 - 1300 | IR |

| Ester | C-O-C Symmetric Stretch | 1000 - 1100 | IR |

| tert-Butyl | C-H Bending (Umbrella) | ~1365 | IR |

X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. nih.gov While obtaining suitable crystals of this compound itself may be challenging, the analysis of its solid derivatives provides definitive structural data. google.com This method is crucial when the molecule is chiral, as it can distinguish between enantiomers. nih.gov

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. uchile.cl For example, crystallographic studies on related tert-butyl ester derivatives have provided detailed insights into the steric effects of the bulky tert-butyl group and the preferred conformations of the ester linkage. uchile.clresearchgate.net

In the context of drug design and development, where precise molecular geometry governs biological activity, such structural information is paramount. nih.gov For derivatives of this compound, X-ray crystallography can confirm the connectivity of atoms, identify intramolecular interactions like hydrogen bonding, and establish the stereochemistry at any chiral centers.

Table 2: Illustrative Data from X-ray Crystallographic Analysis of a Molecular Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) defining the unit cell. | a=10.5, b=8.2, c=15.1 Å; β=95.5° |

| Bond Length (C=O) | The distance between the carbon and oxygen atoms of a carbonyl group. | 1.21 Å |

| Bond Angle (O-C-C) | The angle between three connected atoms. | 120.5° |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

When this compound is synthesized or used in a reaction that creates a chiral center (for instance, at the C2 or C4 position through substitution), it can exist as a mixture of enantiomers. Determining the proportion of each enantiomer, known as the enantiomeric excess (ee), is critical in many applications, particularly in pharmaceutical synthesis. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. jiangnan.edu.cnmasterorganicchemistry.com

Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomeric analytes and the chiral environment of the stationary phase. scas.co.jp The enantiomer that forms a more stable transient diastereomeric complex with the CSP is retained longer on the column, resulting in different elution times. csfarmacie.cz

The choice of CSP and mobile phase is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Chiralcel series), are widely used and effective for a broad range of compounds, including esters and ketones. researchgate.net The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.netmdpi.com By integrating the area of the two peaks in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

Table 3: Example Conditions for Chiral HPLC Separation

| Parameter | Description |

|---|---|

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Vi. Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy

Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. The process involves finding a minimum on the potential energy surface. For a molecule like tert-butyl 3-oxopentanoate (B1256331), a common approach would involve using a functional, such as B3LYP, paired with a basis set like 6-31G(d) to calculate the optimized bond lengths, bond angles, and dihedral angles. These calculations would yield the ground-state energy of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for Tert-butyl 3-oxopentanoate using DFT

| Parameter | Atom(s) Involved | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | C1-C2 | Data not available |

| Bond Length | C2=O (Ketone) | Data not available |

| Bond Length | C3-C4 | Data not available |

| Bond Length | C4=O (Ester) | Data not available |

| Bond Length | O-C(tBu) | Data not available |

| Bond Angle | C1-C2-C3 | Data not available |

| Dihedral Angle | H-C1-C2-C3 | Data not available |

(Note: This table is for illustrative purposes only. Specific data from published research is not available.)

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic or electrophilic attack.

Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ketone and ester carbonyl groups, indicating these as sites for electrophilic interaction.

Reaction Pathway Modeling and Transition State Analysis